Pyrazolopyrimidines and pyrazolotriazolopyrimidines are fused heterocyclic compounds that bear structural resemblance to purines. [] This similarity allows them to interact with biological systems similarly to naturally occurring purines, making them attractive targets for drug discovery and development. These compounds have garnered significant attention in scientific research due to their potential biological activities, particularly as adenosine receptor antagonists. [, , , , , ]
Synthesis Analysis
The synthesis of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives is generally achieved through multi-step processes involving cyclization reactions and subsequent modifications. [, , , , ] Commonly employed starting materials include substituted pyrazoles, hydrazines, and various synthons like diethyl 1-hydrazinobenzylphosphonate, 2-[bis(methylthio)methylene]malononitrile, and triethyl orthoformate. [] Reaction conditions and specific reagents vary depending on the desired target molecule and its substituents.
Molecular Structure Analysis
The chemical reactivity of pyrazolopyrimidines and triazolopyrimidines is dictated by the presence of multiple reactive sites on the heterocyclic core and the nature of the substituents. [, , , ] Common reactions include electrophilic substitution, nucleophilic addition, and cycloaddition reactions. [, , ] These reactions allow for the introduction of new functional groups and the modification of existing ones, enabling the exploration of structure-activity relationships.
Mechanism of Action
The mechanism of action for these compounds often involves their interaction with adenosine receptors, specifically the A2A subtype. [, , , , , , , , , ] Adenosine receptors are G protein-coupled receptors involved in various physiological processes, including neurotransmission, cardiovascular function, and immune responses. [, ] As antagonists, pyrazolopyrimidines and triazolopyrimidines block the binding of adenosine to its receptors, thereby modulating downstream signaling pathways. [, , , , , , , , , ]
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine and triazolopyrimidine derivatives are influenced by their molecular structure and substituents. [, , ] Key properties include solubility, lipophilicity, stability, and melting point. Understanding these properties is crucial for optimizing compound formulation and delivery for different applications.
Applications
Adenosine Receptor Antagonism: The primary application of these compounds lies in their potential as adenosine receptor antagonists, particularly for the A2A subtype. [, , , , , , , , , ] This antagonism has been explored in various therapeutic areas:
Neuroprotection: A2A antagonists, including some pyrazolopyrimidines, have shown promise in attenuating neurodegeneration in Parkinson's disease models, highlighting their potential as therapeutic agents. [, ]
Cardiovascular Health: Adenosine receptors play a role in coronary vasodilation, and pyrazolopyrimidine-based antagonists have been investigated for their effects on cardiovascular function. [, ]
Immune Modulation: Adenosine receptors are involved in immune responses, and pyrazolopyrimidine derivatives have been studied for their potential to modulate lymphocyte activation and cytokine production. []
Herbicide Development: Some pyrazolopyrimidine derivatives have been investigated as potential herbicides, demonstrating their versatility in diverse applications. []
Compound Description: 8FB-PTP is a potent and selective antagonist for the A2A adenosine receptor. [] It has been investigated for its potential as a pesticide lead compound and for its effects in various in vitro functional models. [, ] 8FB-PTP exhibits high affinity for A2 receptors with a Ki of 0.074 nM, demonstrating 28-fold selectivity over A1 receptors. [] It effectively antagonizes 5'-N-ethyl-carboxamidoadenosine (NECA)-induced vasorelaxation in bovine coronary artery and NECA-induced inhibition of rabbit platelet aggregation. []
Compound Description: CGS 15943 is a non-xanthine compound that acts as a putative A2 adenosine antagonist. [] It exhibits affinity for A2 receptors in the low nanomolar range but shows little selectivity over A1 receptors. [] Although CGS 15943 antagonizes NECA-induced inhibition of rabbit platelet aggregation, it fails to antagonize NECA-induced vasodilation. []
Compound Description: KF 17837 is a xanthine derivative that acts as a putative A2 adenosine antagonist. [] It has affinity for A2 receptors in the high nanomolar range with little selectivity over A1 receptors. [] KF 17837 is ineffective in antagonizing both NECA-induced vasorelaxation and NECA-induced inhibition of platelet aggregation, even at micromolar concentrations. []
Compound Description: SCH 58261 is an A2A antagonist that has been investigated for its neuroprotective effects in a model of Parkinson's disease. [] It effectively mimics the effects of caffeine in attenuating 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced loss of striatal dopamine and dopamine transporter binding sites, suggesting its potential as a treatment for Parkinson's disease. [] SCH 58261 also serves as a selective A2AR blocker and prevents the potentiation of N-methyl-d-aspartate receptor (NMDAR) function by fractalkine (CX3CL1). [, ]
3,7-Dimethyl-1-propargylxanthine
Compound Description: 3,7-Dimethyl-1-propargylxanthine is an A2A antagonist that, like SCH 58261 and caffeine, attenuates MPTP-induced loss of striatal dopamine and dopamine transporter binding sites, suggesting its potential in the treatment of Parkinson's disease. []
Compound Description: KW-6002 is an A2A antagonist known for its preferential binding to postsynaptic A2A receptors. [] It is effective in attenuating MPTP-induced loss of striatal dopamine and dopamine transporter binding sites, highlighting its potential role in treating Parkinson's disease. [] KW-6002 also potentiates the reinforcing effects of Δ9-tetrahydrocannabinol (THC), as evidenced by its leftward shift of the THC self-administration dose-response curve in squirrel monkeys. [] Moreover, KW-6002 exhibits higher affinity for adenosine A2A receptors in the striatum compared to the hippocampus, suggesting preferential binding to the "typical" A2A binding sites. []
Compound Description: SCH-442416 is a preferential presynaptic A2A receptor antagonist that reduces the reinforcing effects of THC in squirrel monkeys, leading to a rightward shift in the THC self-administration dose-response curves. [] This finding suggests its potential as a new pharmacological approach to treating marijuana dependence.
Compound Description: MRE 3008F20 is a potent and selective antagonist for the human A3 adenosine receptor. [] It binds to the receptor with high affinity (KD = 0.80 ± 0.06 nM) and exhibits remarkable selectivity (over 1000-fold) over A1, A2A, and A2B receptors. [] The tritiated form, [3H]MRE 3008F20, has been successfully used as a radioligand to characterize the pharmacological and biochemical properties of human A3 receptors. []
Compound Description: This compound, along with MRS 1523, MRS 1220, and VUF 5574, is a selective A3 adenosine receptor antagonist. [] It significantly protects against irreversible synaptic failure induced by oxygen and glucose deprivation (OGD) in the rat CA1 hippocampus in vitro, even at a concentration of 1 nM. [] This protective effect suggests the potential therapeutic benefit of A3 antagonists in ischemic conditions.
Compound Description: MRS 1523 is a selective A3 adenosine receptor antagonist. [] It exhibits a protective effect against irreversible synaptic failure caused by oxygen and glucose deprivation (OGD) in the rat CA1 hippocampus in vitro. [] This neuroprotective effect is evident even at low nanomolar concentrations (1-100 nM), suggesting its potential therapeutic application in ischemic conditions.
Compound Description: MRS 1220 is a selective A3 adenosine receptor antagonist that effectively protects against irreversible synaptic failure caused by oxygen and glucose deprivation (OGD) in the rat CA1 hippocampus in vitro. [] This protective effect is observed at a concentration of 100 nM, suggesting its potential as a therapeutic agent in ischemic conditions.
Compound Description: VUF 5574 is a selective A3 adenosine receptor antagonist that effectively protects against irreversible synaptic failure caused by oxygen and glucose deprivation (OGD) in the rat CA1 hippocampus in vitro. [] It exerts this protective effect at a concentration of 100 nM, highlighting its potential in the treatment of ischemic conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.